3-cyano-3'-thiomorpholinomethyl benzophenone
Overview
Description
3-Cyano-3’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C19H18N2OS . It is a versatile compound with diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of 3-Cyano-3’-thiomorpholinomethylbenzophenone can be represented by its molecular formula, C19H18N2OS . Detailed structural information, such as bond lengths and angles, would typically be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-3’-thiomorpholinomethylbenzophenone can be found in databases like PubChem . These properties include molecular weight, melting point, boiling point, solubility, and more.Scientific Research Applications
Heterocyclic Compound Synthesis
3-Cyano compounds are key intermediates in the synthesis of a variety of heterocyclic compounds, which are of interest for their antitumor activities and potential applications in medicinal chemistry. For example, novel synthesis pathways have been developed for polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors. These compounds exhibit significant in vitro antiproliferative activity against various human cancer cell lines, showcasing their potential in antitumor research (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Photovoltaic Devices
Cyano-substituted compounds, including 3-cyano derivatives, have been studied for their application in dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices. Their strong electron-withdrawing nature and ability to participate in π-conjugated systems make them effective in enhancing the photovoltaic performance. For instance, organic sensitizers with cyanoacrylic acid derivatives have shown promising results in DSSCs, demonstrating high conversion efficiencies and improved light-harvesting capabilities (Kimin Lim, K. Song, Youngjin Kang, & J. Ko, 2015).
Organic Light-Emitting Diodes (OLEDs)
Cyano-functionalized compounds are also utilized in the development of OLEDs. Their photophysical properties, such as tunable emission wavelengths and high quantum yields, make them suitable for light-emitting applications. The introduction of cyano groups into the molecular structure of OLED materials can significantly alter their electronic properties, leading to enhanced device performance. Research on cyano-substituted benzothiadiazoles, for example, has shown their utility in creating red-emissive OLEDs with high phosphorescence efficiency (A. Tsuboyama, Hironobu Iwawaki, M. Furugori, et al., 2003).
Properties
IUPAC Name |
3-[3-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-13-15-3-1-5-17(11-15)19(22)18-6-2-4-16(12-18)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITORILKRNVDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643357 | |
Record name | 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-86-2 | |
Record name | 3-{3-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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